Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate
Description
Historical Context of Coumarin Research
Coumarin, first isolated from tonka beans in 1820 by A. Vogel and independently by Nicholas Jean Baptiste Gaston Guibourt, marked the beginning of a century-long exploration into its chemical properties. Initially misidentified as benzoic acid, its correct identification as a distinct lactone paved the way for synthetic advancements. William Henry Perkin’s 1868 synthesis of coumarin via the Perkin reaction between salicylaldehyde and acetic anhydride established foundational methods for coumarin derivatization. By the late 19th century, coumarin’s integration into perfumery, notably in Houbigant’s Fougère Royale (1882), underscored its industrial relevance. These early discoveries laid the groundwork for modern investigations into coumarin-based therapeutics, particularly in enzyme inhibition and antimicrobial activity.
Structural Classification of Coumarin Derivatives
Coumarins are broadly categorized by their substitution patterns, which dictate their physicochemical and biological properties. The planar bicyclic core allows for functionalization at positions 3, 4, 6, and 7, with common derivatives including:
For instance, 3-carboxanilidocoumarins exhibit potent monoamine oxidase (MAO) inhibition, while 7-arylsulphonyloxy derivatives demonstrate dual acetylcholinesterase (ChE) and MAO-B activity. The introduction of polar groups, such as hydroxymethyl at position 4, enhances aqueous solubility without compromising target affinity.
Methoxyphenyl-Substituted Coumarins in Scientific Literature
Methoxyphenyl substitutions are frequently employed to modulate coumarins’ electronic and steric profiles. For example, methyl 2-{[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (MFCD04146361) exemplifies a Z-configured benzofuran-coumarin hybrid with a 4-methoxyphenyl group. Such derivatives are synthesized via Pechmann condensation or Kostanecki acylation, often yielding compounds with enhanced membrane permeability and metabolic stability.
The methoxyphenyl moiety contributes to π-π stacking interactions within enzyme active sites, as observed in MAO-B inhibitors like NW-1772 , which features a 7-meta-chlorobenzyloxy group and a 4-methylamine substituent. Similarly, thiazolidinone-conjugated coumarins with methoxyphenyl groups exhibit broad-spectrum antibacterial activity by disrupting bacterial membranes and DNA gyrase function.
Position-Specific Functionalization in Coumarins
Functionalization at specific positions critically influences bioactivity:
- Position 3 : Introduction of aryl or heteroaryl groups enhances MAO-B selectivity. For example, 3-(4-methanesulfonyl)anilidocoumarins show submicromolar IC₅₀ values against MAO-B.
- Position 4 : Alkylamine or hydroxymethyl groups improve BBB permeability. The 4-(methylamino)methyl derivative NW-1772 demonstrates 98% MAO-B inhibition ex vivo.
- Position 7 : Benzyloxy or arylsulphonyloxy chains facilitate dual ChE-MAO inhibition. Compound 38 (7-benzyloxycoumarin) inhibits both AChE (IC₅₀ = 0.55 μM) and MAO-B (IC₅₀ = 8.2 nM).
In methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate, the 4-methoxyphenyl and 7-methyl groups likely synergize to optimize lipophilicity and target binding, while the 5-oxyacetate moiety introduces hydrogen-bonding capacity.
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12-8-16(25-11-19(22)24-3)20-15(10-18(21)26-17(20)9-12)13-4-6-14(23-2)7-5-13/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDCIFRBQZEBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxyacetate is a compound of significant interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the existing literature on its biological activity, highlighting key findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromone backbone with methoxy and acetoxy substituents, which are essential for its biological activity. The molecular formula is , and its structure can be represented as follows:
Anti-inflammatory Activity
Research indicates that derivatives of chromones, including this compound, exhibit potent anti-inflammatory effects. A study demonstrated that related compounds inhibited NF-κB activation in LPS-stimulated RAW 264.7 macrophages, suggesting a potential mechanism through the suppression of pro-inflammatory cytokines . Specifically, this compound could reduce nitric oxide (NO) production, a key mediator in inflammatory responses.
Anticancer Properties
Chromone derivatives have been investigated for their anticancer properties. For instance, studies have shown that certain chromone compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors . The presence of methoxy groups in the structure may enhance these effects by improving bioavailability and interaction with cellular targets.
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies
- In Vitro Studies on Macrophages : A study conducted on RAW 264.7 macrophages showed that this compound significantly inhibited LPS-induced NF-κB activation with a relative luciferase activity value of approximately 0.31 ± 0.05 compared to the vehicle control . This indicates its potential as an anti-inflammatory agent.
- Anticancer Activity : In a separate investigation, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chromene derivatives in the evidence vary in substituent patterns, significantly altering their properties:
Key Comparisons :
Substituent Influence on Lipophilicity :
- The target’s 4-methoxyphenyl group increases hydrophobicity compared to ’s tetrazolylmethoxy (polar bioisostere) . This may enhance membrane permeability but reduce aqueous solubility.
- The 7-methyl group in the target vs. 7-tetrazolylmethoxy in illustrates how steric bulk vs. hydrogen-bonding capacity can alter binding affinity .
Synthetic Strategies: ’s chromone synthesis uses reflux with acetic acid, a method likely applicable to the target compound . In contrast, quinolines in employ piperazine coupling and crystallization .
Bioactivity Potential: ’s chromone underwent molecular docking and ADMET studies, suggesting the target’s methoxyphenyl and acetoxy groups could similarly impact pharmacokinetics (e.g., metabolic stability) . Tetrazoles () mimic carboxylic acids, whereas the target’s methyl ester may prolong half-life by resisting rapid hydrolysis .
Physical and Spectral Data
- Melting Points : Chromene derivatives (e.g., ) form solids with defined melting points, suggesting the target compound shares similar crystallinity .
- Spectroscopy : Analogous compounds () were characterized via $^1$H NMR and HRMS. The target’s acetoxy group would exhibit distinct proton signals (~δ 4.5–5.0 ppm for OCH$_2$COO) and carbonyl carbons in $^{13}$C NMR .
Q & A
Q. Advanced Optimization
- Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances alkylation efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Q. Advanced Methodological Approach
- Substituent variation : Synthesize analogs with modifications at the 4-methoxyphenyl (e.g., -CF₃, -Cl) or acetate moiety (e.g., ethyl, propyl esters) .
- Biological assays : Test analogs for anti-inflammatory (COX-2 inhibition) or antiproliferative activity (MTT assay on cancer cell lines) .
- Data correlation : Use multivariate analysis to link electronic (Hammett σ values) or steric parameters (Taft Es) with bioactivity .
Q. Example SAR Table
| Substituent (R₁/R₂) | LogP | IC₅₀ (COX-2, μM) | Notes |
|---|---|---|---|
| -OCH₃ (R₁), -CH₃ (R₂) | 2.8 | 0.45 | Reference compound |
| -CF₃ (R₁), -CH₃ (R₂) | 3.2 | 0.12 | Enhanced lipophilicity and activity |
| -Cl (R₁), -C₂H₅ (R₂) | 3.0 | 0.28 | Moderate potency loss |
What spectroscopic and crystallographic techniques are critical for structural elucidation?
Q. Basic Characterization
Q. Advanced Crystallography
- X-ray diffraction : Resolves bond angles (e.g., C7—O4—C8 = 115.4°) and confirms planarity of the coumarin core .
- SHELX refinement : Utilizes SHELXL for high-precision anisotropic displacement parameters .
How can stability studies be conducted to assess degradation under physiological conditions?
Q. Methodological Framework
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- Analytical monitoring : HPLC (C18 column, acetonitrile/water gradient) tracks degradation products .
- Kinetic analysis : Calculate half-life (t₁/₂) and activation energy (Ea) via Arrhenius plots .
Q. Key Findings
- pH sensitivity : Rapid hydrolysis in alkaline conditions (t₁/₂ = 2 hours at pH 9) .
- Photostability : >90% intact after 48 hours under UV light (λ = 254 nm) .
How should researchers resolve contradictions in spectroscopic data during structural analysis?
Q. Advanced Troubleshooting
- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC for ambiguous protons (e.g., overlapping aromatic signals) .
- DFT calculations : Compare computed vs. experimental IR/Raman spectra to confirm functional groups .
- Single-crystal analysis : Resolve discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) .
What computational strategies are effective for predicting pharmacokinetic properties?
Q. Methodological Recommendations
- ADMET prediction : Use SwissADME or pkCSM to estimate logP (2.8), bioavailability (55%), and CYP450 interactions .
- Molecular docking : AutoDock Vina screens binding affinities to targets like COX-2 (PDB: 5KIR) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .
How can researchers design pharmacological assays to evaluate mechanism of action?
Q. Advanced Experimental Design
- In vitro models :
- Enzyme inhibition : Measure IC₅₀ against COX-2 using a fluorometric assay (e.g., Cayman Chemical Kit) .
- Cell viability : Dose-response curves in MCF-7 (breast cancer) and A549 (lung cancer) cells .
- In vivo protocols : Administer 10–50 mg/kg in murine inflammation models (e.g., carrageenan-induced paw edema) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
